Azetidin-3-yl2-chloroacetate,trifluoroaceticacid
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Overview
Description
Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes an azetidine ring, a chloroacetate group, and a trifluoroacetic acid moiety. This compound is often used in various chemical reactions and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid typically involves the reaction of azetidine with chloroacetic acid and trifluoroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid may involve large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid involves its interaction with various molecular targets. The azetidine ring can act as a nucleophile, participating in ring-opening reactions. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoroacetic acid moiety can enhance the compound’s reactivity by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
2-Chloroacetic acid: A simpler compound used in organic synthesis.
Trifluoroacetic acid: Commonly used as a reagent in organic chemistry.
Uniqueness
Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid is unique due to its combination of an azetidine ring, a chloroacetate group, and a trifluoroacetic acid moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
azetidin-3-yl 2-chloroacetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2.C2HF3O2/c6-1-5(8)9-4-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZDGWMWWSCAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)CCl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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